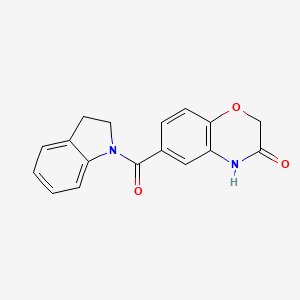
4-(azetidine-1-carbonyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azetidine-1-carbonyl)-1H-quinolin-2-one, also known as ACQ, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ACQ is a heterocyclic compound that contains both a quinoline and an azetidine ring, making it a unique structure with promising properties.
作用機序
The mechanism of action of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes, as mentioned above. This compound has been shown to bind to the active site of DNA topoisomerase II, preventing the enzyme from carrying out its normal function of DNA cleavage and rejoining. This leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in signal transduction pathways that regulate cellular growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and target of the compound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, leading to the inhibition of tumor growth. In normal cells, this compound has been shown to inhibit the activity of certain enzymes and cellular processes, leading to a decrease in cellular proliferation and inflammation. This compound has also been shown to have analgesic properties, making it a potential candidate for the development of new painkillers.
実験室実験の利点と制限
The advantages of using 4-(azetidine-1-carbonyl)-1H-quinolin-2-one in lab experiments include its potent activity against cancer cells, its ability to inhibit specific enzymes and cellular processes, and its potential applications in various fields of science. The limitations of using this compound in lab experiments include its relatively complex synthesis method, its potential toxicity to normal cells, and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For the study of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one include further optimization of its synthesis method, the development of new derivatives with improved activity and selectivity, and the exploration of its potential applications in other fields of science, such as materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to develop safe and effective drugs based on this compound.
合成法
The synthesis of 4-(azetidine-1-carbonyl)-1H-quinolin-2-one involves the condensation of 2-amino-3-cyanopyridine with azetidine-2-carboxylic acid, followed by cyclization and subsequent oxidation. This method has been optimized to yield high purity and high yield of this compound, making it a reliable and efficient method for the synthesis of this compound.
科学的研究の応用
4-(azetidine-1-carbonyl)-1H-quinolin-2-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase II and protein kinase C, which are involved in cellular processes such as DNA replication and signal transduction. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.
特性
IUPAC Name |
4-(azetidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-8-10(13(17)15-6-3-7-15)9-4-1-2-5-11(9)14-12/h1-2,4-5,8H,3,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLTTNABKZOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)





![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)


![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)